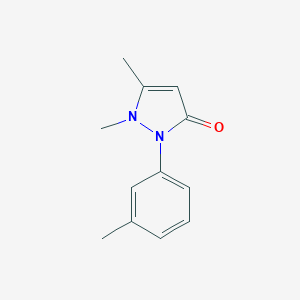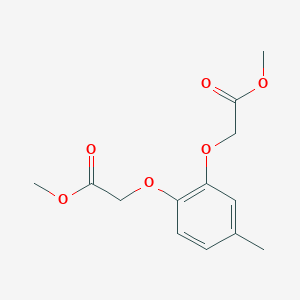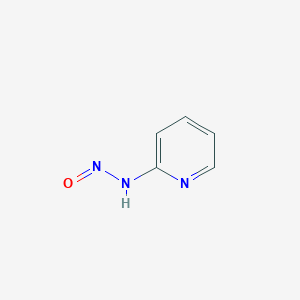![molecular formula C10H6N4O B047685 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one CAS No. 118386-62-2](/img/structure/B47685.png)
7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one
Overview
Description
7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one: is a heterocyclic compound that features a fused ring system combining pyridine, pyrrole, and triazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of intermediate compounds under specific conditions. For example, the condensation of dimethylformamide-dimethylacetal (DMF-DMA) with an acetyl moiety, followed by cyclization, can yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction scalability, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Chemistry: In chemistry, 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: It has been studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure may contribute to the creation of advanced polymers or other materials with desirable characteristics.
Mechanism of Action
The mechanism of action of 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into these active sites and interfere with the normal function of the enzymes .
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Comparison: Compared to these similar compounds, 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one has a unique fused ring system that combines three different heterocycles. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,8,9,11-tetrazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,8,11,13-hexaen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O/c15-10-8-4-2-6-14(8)7-3-1-5-11-9(7)12-13-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVHSXDLUNCDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=NC(=O)C3=CC=CN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556872 | |
| Record name | 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118386-62-2 | |
| Record name | 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(4-Amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline](/img/structure/B47629.png)
![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)


